2-(4-Chlorophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline 1,4-dioxide
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Overview
Description
2-(4-chlorophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline-1,4-diium-1,4-bis(olate) is a complex organic compound that belongs to the class of quinoxaline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline-1,4-diium-1,4-bis(olate) typically involves multi-step organic reactions. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the 4-chlorophenyl and methyl groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline-1,4-diium-1,4-bis(olate) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated quinoxaline derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline-1,4-diium-1,4-bis(olate) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline-1,4-diium-1,4-bis(olate) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound of the quinoxaline derivatives.
4-chlorophenyl derivatives: Compounds with a similar 4-chlorophenyl group.
Methylated quinoxalines: Compounds with a similar methyl group on the quinoxaline core.
Uniqueness
2-(4-chlorophenyl)-3-methyl-5,6,7,8-tetrahydroquinoxaline-1,4-diium-1,4-bis(olate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its unique structure allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development.
Properties
Molecular Formula |
C15H15ClN2O2 |
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Molecular Weight |
290.74 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-methyl-4-oxido-5,6,7,8-tetrahydroquinoxalin-1-ium 1-oxide |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-15(11-6-8-12(16)9-7-11)18(20)14-5-3-2-4-13(14)17(10)19/h6-9H,2-5H2,1H3 |
InChI Key |
USRDIZJDLCORHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=O)C2=C(N1[O-])CCCC2)C3=CC=C(C=C3)Cl |
solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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